5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 5,7-bis (difluoromethyl)pyrazolo [1,5-a]pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1 H -pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Molecular Structure Analysis
The molecular weight of this compound is 337.25 and its molecular formula is C15H10F3N3O3 . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
In the synthesis of similar compounds, a Suzuki–Miyaura cross-coupling reaction has been used . This reaction is a powerful tool for carbon–carbon bond formation, giving access to more complex molecules .Physical and Chemical Properties Analysis
The melting point of a similar compound is reported to be 253 °C . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been explored. These compounds were characterized using various analytical methods such as IR, MS, 1H-NMR, and 13C-NMR. This research provides valuable insights into the synthetic pathways and structural analysis of these compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antitumor Activities
- Several studies have investigated the cytotoxicity and antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Liu et al., 2016), (Hassan et al., 2015).
Antibacterial and Antifungal Activities
- Research on pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential as antimicrobial agents. Some compounds in this class have been found to be effective against bacterial and fungal strains, suggesting their use in treating infectious diseases (Holla et al., 2006).
Anti-inflammatory Activities
- A study demonstrated the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine analogs. The synthesized compounds were screened for their anti-inflammatory activity, and the results were promising, highlighting their potential use in treating inflammatory conditions (Kaping et al., 2016).
Fluorescence Properties
- Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their fluorescence properties. These compounds exhibit notable fluorescence, making them potentially useful as fluorophores in various applications, such as in biological imaging and sensing (Castillo, Tigreros, & Portilla, 2018).
Enzyme Inhibition
- Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as enzyme inhibitors. For instance, specific compounds in this class have been identified as potent inhibitors of the human A3 adenosine receptor, suggesting their potential in therapeutic applications (Squarcialupi et al., 2016).
RNA Polymerase Inhibition
- Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors. These compounds displayed promising results, indicating their potential in treating infections and diseases related to RNA polymerase activity (Abdallah & Elgemeie, 2022).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms, depending on the specific biological activity . For example, as kinase inhibitors, they may bind to the ATP-binding site of the kinase, preventing the transfer of phosphate groups and thus inhibiting the kinase’s activity .
Biochemical Pathways
Given the broad range of activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected . For instance, as kinase inhibitors, they could impact signal transduction pathways, while as antimicrobial agents, they could interfere with essential microbial processes .
Result of Action
The therapeutic potential of pyrazolo[1,5-a]pyrimidines suggests that they can induce a variety of cellular responses, such as cell cycle arrest or apoptosis in the case of anticancer activity, or inhibition of microbial growth in the case of antimicrobial activity .
Future Directions
The Suzuki–Miyaura cross-coupling reaction used in the synthesis of similar compounds is particularly suitable for the elegant synthesis of biologically active molecules and natural products . Future research could explore the use of this reaction in the synthesis of other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDJEVOZFFKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131060 | |
Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310451-80-0 | |
Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310451-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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